4-Allylamino-2-amino-6-nitroquinazoline
Description
4-Allylamino-2-amino-6-nitroquinazoline is a quinazoline derivative characterized by its unique substitution pattern: an allylamino group at position 4, an amino group at position 2, and a nitro group at position 4. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Modifications at specific positions on the quinazoline scaffold significantly influence biological activity, solubility, and binding affinity to molecular targets .
The synthesis of related quinazoline derivatives typically involves multi-step reactions, such as chlorination at position 4 followed by nucleophilic substitution with amines or other functional groups. For example, intermediate 4-chloro-6-methoxyquinazoline is synthesized using dimethylformamide (DMF) as a catalyst and reacted with brominated aniline derivatives under reflux conditions to introduce aryl/alkylamino groups .
Properties
Molecular Formula |
C11H11N5O2 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
6-nitro-4-N-prop-2-enylquinazoline-2,4-diamine |
InChI |
InChI=1S/C11H11N5O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H3,12,13,14,15) |
InChI Key |
MANCFWILASQFLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent types and positions. Below is a detailed comparison of 4-Allylamino-2-amino-6-nitroquinazoline with key analogues:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Findings:
Substituent Effects on Bioactivity: The allylamino group at position 4 in the target compound may confer flexibility in binding to hydrophobic pockets of kinases, contrasting with rigid aryl groups (e.g., 3-bromophenyl in compound 7a) that prioritize steric complementarity . The nitro group at position 6 distinguishes this compound from methoxy- or chloro-substituted analogues (e.g., compounds 6–8 in ).
Synthetic Pathways: Unlike derivatives synthesized via nucleophilic substitution of 4-chloroquinazolines (e.g., compounds 7a–7d in ), the allylamino group in the target compound may require specialized amines or palladium-catalyzed coupling for introduction. The nitro group is typically introduced early in synthesis via nitration reactions, whereas methoxy or chloroethoxy groups are added through alkylation or etherification .
Physicochemical Properties: The nitro group reduces solubility compared to methoxy or amino groups but may improve membrane permeability due to increased lipophilicity.
Research Implications and Limitations
Comparative analysis relies on extrapolation from structurally related quinazolines. For example:
- Anticancer Activity : Derivatives like 7a–7d exhibit cytotoxicity via EGFR inhibition, but the nitro group’s role in redox cycling or DNA damage remains speculative without empirical data .
- Enzymatic Selectivity: Substrate analogues in (e.g., 4-nitrobenzylamine) highlight nitro-aromatic compounds as inhibitors of aminotransferases or oxidoreductases, suggesting possible off-target effects for nitro-substituted quinazolines .
Further studies are required to validate the target compound’s mechanism of action and optimize its substituent pattern for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
